molecular formula C18H18ClN3O4S B2912267 1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1286722-53-9

1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2912267
CAS No.: 1286722-53-9
M. Wt: 407.87
InChI Key: HZYSCUJNSATZLU-UHFFFAOYSA-N
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Description

1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound featuring multiple functional groups including a pyrrolidine-2,5-dione, a piperidine ring, and a chlorobenzo[d]thiazole moiety. Due to its unique structure, this compound has piqued interest in various fields including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione generally involves multiple steps:

  • Synthesis of the starting materials: : The initial steps often involve preparing key intermediates such as 4-chlorobenzo[d]thiazole and functionalized piperidine derivatives.

  • Condensation reactions: : These intermediates are then combined through a series of condensation reactions.

  • Cyclization and final adjustments: : The formation of the final pyrrolidine-2,5-dione structure is achieved through cyclization steps, often under controlled conditions with catalysts like Lewis acids.

Industrial Production Methods

In an industrial setting, the synthesis might leverage continuous flow chemistry to enhance efficiency and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to scaling the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative transformations, particularly at the benzo[d]thiazole and piperidine moieties.

  • Reduction: : Reduction of the carbonyl groups in the pyrrolidine-2,5-dione ring can lead to derivatives with modified properties.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide and m-chloroperoxybenzoic acid.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are typically used.

  • Substitution: : Halogenating agents and organometallic reagents are employed under varying conditions.

Major Products

Depending on the specific reactions undertaken, the products can range from simple derivatives of the original compound to more complex structures with enhanced biological or chemical properties.

Scientific Research Applications

This compound holds significant promise in various scientific domains:

  • Chemistry: : Used as a reagent for synthesizing complex molecules.

  • Biology: : Employed in studies related to receptor-ligand interactions and enzyme inhibition.

  • Medicine: : Potentially useful in designing new therapeutic agents due to its structural features.

  • Industry: : Can be used in the development of novel materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzo[d]thiazole-2-amine

  • Piperidine-1-yl-acetyl-pyrrolidine-2,5-dione

  • Benzo[d]thiazol-2-yl-oxy-piperidine

Uniqueness

The uniqueness of 1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione lies in its hybrid structure, integrating the functionalities of its core components, which potentially imparts superior efficacy in its applications and reactions.

Properties

IUPAC Name

1-[2-[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S/c19-12-2-1-3-13-17(12)20-18(27-13)26-11-6-8-21(9-7-11)16(25)10-22-14(23)4-5-15(22)24/h1-3,11H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYSCUJNSATZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=C(S2)C=CC=C3Cl)C(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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